molecular formula C16H19N5O2 B1243228 6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one CAS No. 226906-84-9

6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one

Cat. No.: B1243228
CAS No.: 226906-84-9
M. Wt: 313.35 g/mol
InChI Key: HEKGNUXGYUZNHH-UHFFFAOYSA-N
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Description

6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes an amino group, a benzyl group, and a butoxy group attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of formamide derivatives with cyanamide under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of the Butoxy Group: The butoxy group can be attached through an etherification reaction using butanol and an acid catalyst.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives, such as ketones or aldehydes.

    Reduction: Reduced derivatives, such as primary or secondary amines.

    Substitution: Substituted purine derivatives with various functional groups.

Scientific Research Applications

6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Nucleic Acids: Modulating DNA or RNA function.

    Affecting Cellular Pathways: Influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-amino-9-benzyl-2-methoxy-7H-purin-8(9H)-one: Similar structure with a methoxy group instead of a butoxy group.

    6-amino-9-benzyl-2-ethoxy-7H-purin-8(9H)-one: Similar structure with an ethoxy group instead of a butoxy group.

    6-amino-9-benzyl-2-propoxy-7H-purin-8(9H)-one: Similar structure with a propoxy group instead of a butoxy group.

Uniqueness

6-amino-9-benzyl-2-butoxy-7H-purin-8(9H)-one is unique due to its specific combination of functional groups, which can influence its chemical reactivity, biological activity, and potential applications. The butoxy group, in particular, may confer distinct properties compared to other alkoxy derivatives.

Properties

IUPAC Name

6-amino-9-benzyl-2-butoxy-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-2-3-9-23-15-19-13(17)12-14(20-15)21(16(22)18-12)10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,18,22)(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKGNUXGYUZNHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431291
Record name 6-amino-9-benzyl-2-butoxy-7H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226906-84-9
Record name 6-amino-9-benzyl-2-butoxy-7H-purin-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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